1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid
Description
1-(3-Methylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid (CAS 452088-76-5) is a benzimidazole derivative featuring a carboxylic acid group at position 5 and a 3-methylphenyl substituent at position 1 of the fused benzimidazole ring . Its structural framework allows for versatile modifications, making it a valuable scaffold for drug discovery.
Properties
IUPAC Name |
1-(3-methylphenyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-3-2-4-12(7-10)17-9-16-13-8-11(15(18)19)5-6-14(13)17/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRXKUBZCCPROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214612 | |
| Record name | 1-(3-Methylphenyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452088-76-5 | |
| Record name | 1-(3-Methylphenyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452088-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylphenyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylamine with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to promote cyclization, forming the benzodiazole ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group at position 5 undergoes classical acid-derived reactions.
Mechanistic Insight : The carboxylic acid reacts via nucleophilic acyl substitution. Esterification proceeds through protonation of the carbonyl oxygen, followed by alcohol attack. Amide formation employs carbodiimide-based activation of the carboxylate .
Decarboxylation Reactions
Decarboxylation is feasible under thermal or basic conditions:
Note : Decarboxylation is less common due to the stability of the benzodiazole ring but occurs under strongly basic or high-temperature conditions .
Electrophilic Aromatic Substitution (EAS)
The benzodiazole ring undergoes EAS at electron-rich positions (C-4 and C-6):
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ (nitration) | C-4 | 4-Nitro-1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid | 65% |
| Br₂/FeBr₃ (bromination) | C-6 | 6-Bromo derivative | 58% |
Limitations : Steric hindrance from the 3-methylphenyl group reduces reactivity at ortho positions relative to the substituent .
Metal-Catalyzed Cross-Couplings
The brominated derivatives (e.g., 6-bromo) participate in cross-coupling reactions:
Optimization : Reactions require anhydrous conditions and aryl boronic acids/amines as coupling partners .
Reduction of the Benzimidazole Ring
Selective reduction of the diazole ring is achievable:
Caution : Over-reduction may degrade the fused aromatic system.
Biological Activity and Functionalization
Derivatives exhibit pharmacological potential, necessitating targeted modifications:
| Modification | Biological Target | Reference |
|---|---|---|
| Amidation with peptides | Enzyme inhibitors (e.g., cyclooxygenase) | |
| Esterification | Prodrugs for enhanced bioavailability |
Example : Amidation with N-phenylpiperazine yielded COX-2 inhibitors with 78% inhibition efficacy .
Scientific Research Applications
Structural Information
- Molecular Formula : C15H12N2O2
- SMILES : CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)C(=O)O
- InChI Key : BRRXKUBZCCPROK-UHFFFAOYSA-N
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 253.09715 | 155.7 |
| [M+Na]+ | 275.07909 | 171.2 |
| [M+NH4]+ | 270.12369 | 163.7 |
| [M+K]+ | 291.05303 | 166.0 |
| [M-H]- | 251.08259 | 158.8 |
Medicinal Chemistry
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies have shown that benzodiazole derivatives exhibit antibacterial and antifungal activities, which may be attributed to their ability to disrupt microbial cell functions.
- Anticancer Activity : Research indicates that compounds containing benzodiazole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Organic Synthesis
1-(3-Methylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be used to synthesize more complex organic compounds through various reactions such as condensation and substitution.
- Functionalization : The carboxylic acid group allows for easy functionalization, enabling the introduction of various substituents that can modify the compound's properties.
Material Science
The compound's unique structure lends itself to applications in material science:
- Polymer Chemistry : It can be incorporated into polymer systems to enhance thermal stability and mechanical properties.
- Fluorescent Materials : Due to its aromatic nature, it may be explored for use in fluorescent materials or sensors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of benzodiazole derivatives, including this compound. The results indicated significant inhibition of tumor growth in vitro, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) explored the antimicrobial properties of various benzodiazole derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that compounds similar to this compound exhibited promising antibacterial activity, particularly against resistant strains.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, its ability to form hydrogen bonds and π-π interactions contributes to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
*Calculated based on molecular formula C₁₅H₁₂N₂O₂.
Key Observations :
- Electron-Withdrawing vs. In contrast, dimethylamino or hydroxyphenyl groups introduce electron-donating effects, which may enhance solubility and hydrogen-bonding interactions .
- Positional Effects : Substitution at position 2 (e.g., 2-(4-chlorophenyl)-) versus position 1 (e.g., 1-(3-methylphenyl)-) alters steric and electronic environments, impacting target selectivity.
Key Observations :
Key Observations :
- Triazole-carboxylic acid analogs (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-) demonstrate potent antitumor activity, highlighting the importance of the carboxylic acid group in cytotoxicity .
- CV-11974, a benzimidazole-tetrazole hybrid, shows nanomolar potency as an angiotensin II antagonist, underscoring the pharmacological versatility of benzimidazole cores .
Physicochemical Properties
Table 4: Physicochemical Comparisons
Key Observations :
Biological Activity
1-(3-Methylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid (CAS: 452088-76-5) is a compound that belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is . Its structure comprises a benzodiazole core substituted with a carboxylic acid and a methylphenyl group. The presence of these functional groups is crucial for its biological activity.
Structural Formula
Biological Activity Overview
Benzodiazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific compound in focus has shown promising results in various biological assays.
Anticancer Activity
Recent studies have indicated that benzodiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.65 | Apoptosis via caspase activation |
| Compound B | U-937 (Leukemia) | 2.41 | Cell cycle arrest at G1 phase |
| Target Compound | MCF-7 | Value TBD | Potentially similar mechanisms |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Microtubule Dynamics: Similar compounds have been shown to interfere with microtubule assembly, leading to cell cycle disruption.
- Induction of Apoptosis: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase cascade activation.
- Antimicrobial Properties: Some benzodiazole derivatives possess antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes.
Case Studies
A case study investigating the effects of various benzodiazole derivatives on cancer cells revealed that modifications in the substituent groups significantly affect their biological potency. For instance, electron-withdrawing groups at specific positions on the aromatic ring were found to enhance cytotoxicity against MCF-7 cells.
Example Case Study
In a comparative study, several benzodiazole derivatives were synthesized and tested for their anticancer properties. The results indicated that the introduction of a methyl group at the 3-position of the phenyl ring significantly improved the IC50 values across multiple cancer cell lines.
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(3-methylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid, and how are they confirmed experimentally?
- Methodological Answer : The compound’s structure includes a benzodiazole core substituted with a 3-methylphenyl group at the 1-position and a carboxylic acid moiety at the 5-position. Structural confirmation typically employs:
- X-ray crystallography for precise bond lengths/angles (e.g., as in similar triazole derivatives studied via single-crystal analysis ).
- Spectroscopic techniques :
- FT-IR to identify functional groups (e.g., C=O stretch of carboxylic acid at ~1700 cm⁻¹).
- NMR (¹H and ¹³C) to resolve aromatic protons and substituent effects (e.g., methyl group at δ ~2.5 ppm and carboxylic acid proton exchange in DMSO-d₆) .
Q. What synthetic routes are commonly used to prepare 1-(3-methylphenyl)-1H-benzodiazole derivatives?
- Methodological Answer : Synthesis often involves multi-step protocols:
- Step 1 : Condensation of substituted anilines with carbonyl compounds to form the benzodiazole core. For example, K₂CO₃ is used as a base catalyst in nucleophilic substitution reactions (e.g., phenol derivatives reacting with chloro-pyrazole intermediates) .
- Step 2 : Introduction of the 3-methylphenyl group via Suzuki-Miyaura coupling or direct alkylation, depending on precursor availability .
- Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates (e.g., ethyl esters hydrolyzed using NaOH/EtOH) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 1-(3-methylphenyl)-1H-benzodiazole-5-carboxylic acid?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, as seen in analogous triazole syntheses .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) or Lewis acids (e.g., ZnCl₂) can accelerate rate-limiting steps .
- Design of Experiments (DoE) : Statistical tools like response surface methodology (RSM) help identify optimal temperature, pH, and stoichiometric ratios .
Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) for benzodiazole derivatives be resolved?
- Methodological Answer : Contradictions may arise from assay variability or structural analogs. Resolution involves:
- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize inter-lab variability .
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects across analogs (e.g., methyl vs. trifluoromethyl groups on binding affinity) .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to explain potency differences .
Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies require:
- HPLC-UV/MS : Monitor degradation products over time (e.g., carboxylic acid decarboxylation under heat) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., melting points ~144–145°C for related pyrazole-carboxylic acids) .
- Accelerated stability testing : Expose samples to 40°C/75% RH for 1–3 months, as per ICH guidelines .
Data-Driven Research Design
Q. How can researchers design experiments to evaluate the biological activity of this compound against enzyme targets?
- Methodological Answer : A robust protocol includes:
- Target selection : Prioritize enzymes linked to the benzodiazole scaffold (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
- In vitro assays :
- Fluorescence-based assays (e.g., NADH-coupled dehydrogenase activity).
- Kinetic analysis : Calculate values via Lineweaver-Burk plots .
- Negative controls : Use known inhibitors (e.g., aspirin for COX-2) to validate assay conditions .
Q. What strategies mitigate challenges in purifying 1-(3-methylphenyl)-1H-benzodiazole-5-carboxylic acid?
- Methodological Answer : Purification hurdles (e.g., low solubility) are addressed via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
